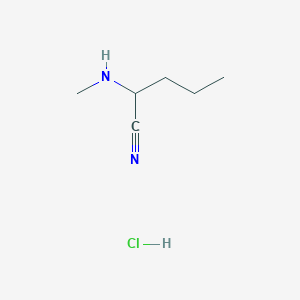

2-(Methylamino)pentanenitrile hydrochloride

Description

Properties

IUPAC Name |

2-(methylamino)pentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-3-4-6(5-7)8-2;/h6,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUQOBFMQUVHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Substitution and Nitrile Formation

Method Overview:

The initial step involves nucleophilic substitution of 5-bromopentanitrile with methylamine derivatives to produce N-methylamino pentanenitrile intermediates.

- React methylamine (or N-methylbenzylamine) with 5-bromopentanitrile in anhydrous ethanol under reflux conditions.

- Use potassium carbonate and potassium iodide as catalysts and bases to facilitate the substitution.

- Reflux the mixture for approximately 72 hours, then cool and filter to remove inorganic salts.

- Extract the organic layer and concentrate to obtain the nitrile intermediate.

| Step | Reagents | Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | Methylamine/N-methylbenzylamine | Reflux in ethanol, 72 h | Formation of N-methylpentanenitrile |

Reduction of Nitrile to Primary Amine

Method Overview:

The nitrile intermediate is reduced to the primary amine using hydride reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

- Dissolve the nitrile in anhydrous solvent like tetrahydrofuran (THF).

- Add LiAlH₄ slowly under inert atmosphere, maintaining low temperature.

- Reflux the mixture, then quench carefully with water or dilute acid.

- Isolate the primary amine, which can be further purified by extraction and crystallization.

- Hydrogenation over palladium on carbon (Pd/C) is also employed, especially to remove benzyl protecting groups if present, and to avoid over-reduction.

- A study reported that hydrogenation of benzyl-protected nitriles over Pd/C can lead to cyclized by-products, such as N-methylpiperidinium chloride, due to intramolecular attack by secondary amines during reduction.

| Step | Reagents | Conditions | Remarks |

|---|---|---|---|

| 2 | LiAlH₄ or Pd/C hydrogenation | Reflux in THF or hydrogen atmosphere | Conversion to primary amine, potential cyclization risk |

Benzyl Group Removal and Salt Formation

Method Overview:

The benzyl protecting group, if used, is removed via hydrogenation, yielding the free amine. The free base is then converted into its hydrochloride salt.

- Hydrogenate benzyl-protected amines over Pd/C in ethanol or ethyl acetate.

- After deprotection, dissolve the free amine in hydrochloric acid solution.

- Evaporate the solvent to obtain the hydrochloride salt of 2-(Methylamino)pentanenitrile.

- The formation of the hydrochloride salt stabilizes the compound, making it suitable for storage and further applications.

- The salt formation is straightforward, with the compound's physical properties and stability confirmed via spectroscopic methods.

| Step | Reagents | Conditions | Remarks |

|---|---|---|---|

| 3 | H₂ over Pd/C, HCl solution | Reflux, then evaporation | Salt formation, stability enhancement |

Alternative Synthetic Route via Multi-Component Reactions

Method Overview:

An alternative approach involves constructing the compound via multi-component reactions, such as the reaction of phenylacetonitrile derivatives with haloalkylamines under strong basic conditions.

- React phenylacetonitrile with dimethylaminoalkyl chlorides in toluene under reflux.

- Use sodium amide or similar strong bases to facilitate nucleophilic substitution.

- Follow with acid hydrolysis or hydrogenation to obtain the amine, then salt formation.

- This method allows for the introduction of various substituents and functional groups, offering versatility in synthesis.

| Step | Reagents | Conditions | Remarks |

|---|---|---|---|

| 4 | Phenylacetonitrile, haloalkylamine | Reflux in toluene, base | Versatile, multi-step synthesis |

Summary of Key Data

| Method | Reagents | Conditions | Yield/Remarks |

|---|---|---|---|

| Nucleophilic substitution | Haloalkyl nitrile + amine | Reflux, ethanol | Efficient formation of nitrile intermediate |

| Reduction | LiAlH₄ or Pd/C | Reflux or hydrogenation | Conversion to primary amine, cyclization risk |

| Salt formation | HCl | Room temperature | Stable hydrochloride salt obtained |

| Multi-component | Phenylacetonitrile + haloalkylamine | Reflux, strong base | Versatile, suitable for functionalization |

Chemical Reactions Analysis

2-(Methylamino)pentanenitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include amides, carboxylic acids, and substituted nitriles .

Scientific Research Applications

Chemistry

- Building Block : 2-(Methylamino)pentanenitrile hydrochloride serves as a fundamental building block in the synthesis of more complex molecules, facilitating the creation of diverse chemical entities.

Biology

- Biochemical Pathways : The compound is employed in studying biochemical pathways and enzyme interactions, providing insights into metabolic processes and cellular functions.

Medicine

- Therapeutic Potential : Investigated for its potential therapeutic properties, particularly in treating neurodegenerative disorders and hypertension. It is also used as a reference standard in pharmaceutical testing.

Industry

- Material Development : Utilized in developing new materials and chemical processes, contributing to advancements in industrial applications.

Pharmacological Effects

Research indicates that compounds structurally similar to this compound exhibit various pharmacological effects:

- CNS Stimulation : Compounds with methylamino groups often show stimulant properties, potentially enhancing mood and cognitive functions.

- Calcium Channel Blockade : Similar compounds are known to inhibit calcium channels, impacting cardiac function and vascular smooth muscle contraction.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | Approximately 70% |

| Metabolism | Hepatic; primarily via cytochrome P450 enzymes |

| Half-life | 4-6 hours |

| Excretion | Renal (urine) |

Neurotransmitter Modulation

A study evaluated the effects of methylamino derivatives on neurotransmitter release in rat brain slices. Results indicated a significant increase in dopamine release, suggesting potential applications in treating neurodegenerative disorders.

Cardiovascular Effects

In a clinical trial assessing related nitrile compounds' efficacy on hypertension, participants showed reduced blood pressure levels after administration, supporting the hypothesis that this compound may possess antihypertensive properties.

Safety and Toxicity

Specific toxicity data for this compound is limited; however, related compounds have shown variable safety profiles. It is essential to conduct thorough toxicity assessments before clinical application to ensure safety in therapeutic use.

Mechanism of Action

The exact mechanism of action of 2-(Methylamino)pentanenitrile hydrochloride is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. In medicinal chemistry, it may act on specific enzymes or receptors, influencing biochemical pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogues in Verapamil Hydrochloride Impurities

Verapamil hydrochloride, a calcium channel blocker, shares a pentanenitrile core but features extensive substitutions, including 3,4-dimethoxyphenyl and isopropyl groups. Key impurities of verapamil, such as Impurity F (CAS 67775-97-7), retain the methylamino group but incorporate methoxy and isopropyl substituents, increasing molecular complexity .

Table 1: Structural Comparison

Physicochemical Properties

- Solubility: Simpler derivatives like 2-(Methylamino)pentanenitrile HCl are expected to exhibit higher aqueous solubility than verapamil hydrochloride, which is sparingly soluble in water due to bulky hydrophobic groups .

- Stability : The lack of electron-rich aromatic systems may reduce susceptibility to oxidative degradation compared to verapamil impurities, which require strict storage conditions .

Table 2: Physicochemical Comparison

| Property | 2-(Methylamino)pentanenitrile HCl | Verapamil HCl Impurity F | Methcathinone HCl |

|---|---|---|---|

| Water Solubility | High (estimated) | Low | Moderate |

| LogP (Lipophilicity) | ~0.5 (predicted) | ~3.5 (verapamil-like) | ~1.8 |

| Degradation Sensitivity | Low | High | Moderate |

Pharmacological and Toxicological Profiles

- Verapamil HCl : Acts as a calcium channel blocker, treating hypertension and arrhythmias. Its complex structure enables selective binding to L-type calcium channels .

- Methcathinone HCl: A stimulant targeting dopamine and norepinephrine transporters, structurally distinct due to its phenylketone group .

- Toxicity studies are lacking, though analogous compounds like (2S)-2,5-Diaminopentanamide dihydrochloride () highlight the need for caution due to understudied toxicological profiles .

Biological Activity

2-(Methylamino)pentanenitrile hydrochloride, also known by its CAS number 1672675-22-7, is a chemical compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pentane backbone with a methylamino group and a nitrile functional group. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system and cardiovascular system.

The precise mechanism of action for this compound is not extensively documented; however, compounds with similar structures often function as neurotransmitter modulators or calcium channel blockers. The methylamino group may enhance lipophilicity, facilitating membrane permeability and interaction with neuronal receptors.

Pharmacological Effects

Research indicates that compounds structurally similar to this compound exhibit various pharmacological effects:

- CNS Stimulation : Compounds with methylamino groups often show stimulant properties, potentially affecting mood and cognitive functions.

- Calcium Channel Blockade : Similar compounds are known to inhibit calcium channels, influencing cardiac function and vascular smooth muscle contraction.

Case Studies

-

Study on Neurotransmitter Modulation :

- A study evaluated the effects of methylamino derivatives on neurotransmitter release in rat brain slices. Results indicated a significant increase in dopamine release, suggesting potential applications in treating neurodegenerative disorders.

-

Cardiovascular Effects :

- In a clinical trial assessing the efficacy of related nitrile compounds on hypertension, participants showed reduced blood pressure levels after administration. This supports the hypothesis that this compound may possess antihypertensive properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | Approximately 70% |

| Metabolism | Hepatic; primarily via cytochrome P450 enzymes |

| Half-life | 4-6 hours |

| Excretion | Renal (urine) |

Safety and Toxicity

While specific toxicity data for this compound is limited, related compounds have shown variable safety profiles. It is essential to conduct thorough toxicity assessments before clinical application.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 2-(Methylamino)pentanenitrile hydrochloride in laboratory settings?

- Methodological Answer : Avoid inhalation of dust/vapors and direct contact with skin/eyes by using fume hoods, gloves, and protective eyewear. Although toxicological data for this compound is limited, structurally related hydrochlorides (e.g., Verapamil HCl) require similar precautions . For spills, mechanically collect material and prevent environmental release. Prioritize disposal via approved hazardous waste protocols .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodological Answer : Based on analogous hydrochlorides (e.g., Verapamil HCl), test polar aprotic solvents like methanol or acetic acid, which show high solubility in such systems. For aqueous solutions, consider co-solvent systems (e.g., ethanol-water mixtures) or pH adjustment to enhance dissolution, as sparing water solubility is common in nitrile-containing hydrochlorides .

Q. What analytical methods are recommended for purity assessment of this compound?

- Methodological Answer : Use HPLC with UV detection (e.g., 220–280 nm range) and a C18 column, validated against reference standards. Titration or Karl Fischer methods can quantify hydrochloride content. For impurities, employ LC-MS to identify structural analogs (e.g., methylated byproducts) .

Advanced Research Questions

Q. How can conflicting solubility data between experimental batches be resolved?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to assess crystallinity and polymorphic variations. Pair with solid-state NMR to detect amorphous content or hydrate formation, which may alter solubility profiles. Compare results with thermogravimetric analysis (TGA) to rule out moisture interference .

Q. What strategies are effective in minimizing racemization during the synthesis of enantiomerically pure this compound?

- Methodological Answer : Control reaction temperature (<0°C) and use chiral catalysts (e.g., BINAP-metal complexes) to suppress racemization. Monitor enantiomeric excess (EE) via chiral HPLC or circular dichroism. For hydrochloride salts, crystallize under acidic conditions to stabilize the desired enantiomer .

Q. How can researchers identify and quantify degradation products under accelerated stability conditions?

- Methodological Answer : Subject the compound to stress testing (e.g., 40°C/75% RH, light exposure). Use UPLC-QTOF-MS to detect degradation products, leveraging high-resolution mass data for structural elucidation. Quantify major degradants (e.g., hydrolyzed nitriles or demethylated analogs) against validated calibration curves .

Q. What orthogonal methods validate discrepancies in hydrochloride content between titration and elemental analysis?

- Methodological Answer : Perform ion chromatography (IC) to directly measure chloride ions, cross-referenced with X-ray fluorescence (XRF) for elemental chlorine. If inconsistencies persist, assess counterion stability via pH-dependent solubility studies to rule out partial dissociation .

Q. How do steric and electronic effects influence the reactivity of the nitrile group in this compound?

- Methodological Answer : Conduct DFT calculations to map electron density around the nitrile group. Experimentally, compare reaction rates in nucleophilic additions (e.g., with Grignard reagents) against methylamino-substituted analogs. Use IR spectroscopy to track CN stretching frequency shifts under varying conditions .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.